molecular formula C23H21ClN2O3S B2865994 1-((4-chlorophenyl)sulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)pyrrolidine-2-carboxamide CAS No. 1050201-61-0

1-((4-chlorophenyl)sulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)pyrrolidine-2-carboxamide

Cat. No.: B2865994
CAS No.: 1050201-61-0
M. Wt: 440.94
InChI Key: MQFRNQJJBMRWQQ-UHFFFAOYSA-N
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Description

1-((4-chlorophenyl)sulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C23H21ClN2O3S and its molecular weight is 440.94. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

A foundational aspect of this compound's applications lies in its synthesis and the characterization of its derivatives. Studies have highlighted the synthesis of novel polyamides through direct polycondensation reactions, utilizing related chemical structures as key intermediates or monomers. These reactions often result in polymers with desirable thermal properties and solubility in polar solvents, suggesting applications in the development of new materials with specific mechanical and chemical resistances (Faghihi & Mozaffari, 2008; Liu et al., 2013).

Molecular Interaction Studies

Molecular interaction studies, particularly focusing on antagonist and agonist activities, have been conducted to understand how similar structures interact with biological receptors. This research offers insights into potential therapeutic applications by exploring the binding mechanisms and activities of these compounds at a molecular level (Shim et al., 2002).

Application in Polymer Science

The development of new polyamides incorporating related structures has been a significant area of research. These studies focus on creating polymers with enhanced properties, such as increased solubility, improved thermal stability, and specific mechanical strengths. These characteristics are crucial for applications in advanced materials engineering, where the performance of polymers under various conditions is paramount (Kiani et al., 2013).

Advances in Organic Synthesis

Research on the synthesis of 1-(arylsulfonyl)pyrrolidines from phenols demonstrates the versatility and reactivity of related sulfonyl compounds in organic synthesis. Such methods provide new pathways for constructing complex molecules, offering potential applications in pharmaceuticals, agrochemicals, and organic materials (Smolobochkin et al., 2017).

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-(1,2-dihydroacenaphthylen-5-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O3S/c24-17-9-11-18(12-10-17)30(28,29)26-14-2-5-21(26)23(27)25-20-13-8-16-7-6-15-3-1-4-19(20)22(15)16/h1,3-4,8-13,21H,2,5-7,14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFRNQJJBMRWQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C4CCC5=C4C3=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.